molecular formula C25H46N6O7 B12514330 L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- CAS No. 675145-18-3

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl-

Cat. No.: B12514330
CAS No.: 675145-18-3
M. Wt: 542.7 g/mol
InChI Key: YRCKOIZMHGUPMR-HVTWWXFQSA-N
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Description

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- is a complex peptide compound with a specific sequence of amino acids This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds.

Scientific Research Applications

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials and biocompatible coatings.

Mechanism of Action

The mechanism of action of L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence can mimic natural substrates or inhibitors, modulating the activity of these targets. The pathways involved may include signal transduction, enzymatic catalysis, or cellular uptake processes.

Comparison with Similar Compounds

Similar Compounds

  • N-acetyl-L-alanyl-L-glutamine
  • N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl chloromethyl ketone
  • N-acetyl-L-seryl-L-alanyl-L-alanylamino-3-phenylpropyl-L-prolyl-L-valyl

Uniqueness

L-Valinamide, N-acetyl-L-valyl-L-valyl-L-seryl-L-valyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

675145-18-3

Molecular Formula

C25H46N6O7

Molecular Weight

542.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanamide

InChI

InChI=1S/C25H46N6O7/c1-11(2)17(21(26)34)29-25(38)20(14(7)8)30-22(35)16(10-32)28-23(36)19(13(5)6)31-24(37)18(12(3)4)27-15(9)33/h11-14,16-20,32H,10H2,1-9H3,(H2,26,34)(H,27,33)(H,28,36)(H,29,38)(H,30,35)(H,31,37)/t16-,17-,18-,19-,20-/m0/s1

InChI Key

YRCKOIZMHGUPMR-HVTWWXFQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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